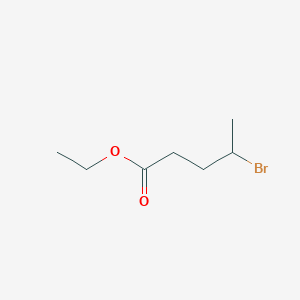

Ethyl 4-bromopentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245490. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVCPHLFHPQRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311812 | |

| Record name | ethyl 4-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27126-42-7 | |

| Record name | 27126-42-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-bromopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromopentanoate (CAS: 27126-42-7)

Introduction

Ethyl 4-bromopentanoate is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Possessing both an ester and a secondary alkyl bromide, its distinct reactive sites allow for sequential and controlled chemical transformations. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, with a particular focus on the strategic considerations required for its effective use in research and development. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to adapt and innovate upon these methodologies.

Core Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective application in the laboratory, influencing everything from reaction setup to purification strategy.

Chemical Identity

-

CAS Number : 27126-42-7

-

IUPAC Name : this compound

-

Molecular Formula : C₇H₁₃BrO₂

-

Synonyms : 4-bromopentanoic acid ethyl ester, ethyl 4-bromovalerate, g-bromovaleric acid ethyl ester

Physicochemical Data

The properties summarized below dictate the handling, reaction conditions, and purification methods suitable for this compound. Its relatively high boiling point, for instance, necessitates vacuum distillation for effective purification without thermal decomposition.

| Property | Value | Source(s) |

| Molecular Weight | 209.08 g/mol | |

| Exact Mass | 208.00989 Da | |

| Appearance | Colorless liquid or solid | |

| Density | 1.297 g/cm³ | |

| Boiling Point | 212 °C (at 760 mmHg) | |

| Flash Point | 107.7 °C | |

| Refractive Index (n_D) | 1.457 | |

| Topological Polar Surface Area | 26.3 Ų | |

| XLogP3 | 2.11 |

Synthesis and Purification Strategy

The synthesis of this compound is most logically achieved via a two-step sequence starting from the readily available and renewable platform chemical, γ-valerolactone (GVL). This pathway involves an acid-catalyzed ring-opening of the lactone with hydrobromic acid to form 4-bromopentanoic acid, followed by a Fischer esterification. This approach is economically viable and leverages a sustainable starting material.

Synthetic Workflow Overview

The overall transformation can be visualized as a strategic sequence of ring-opening followed by esterification.

Caption: Synthetic pathway from GVL to this compound.

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology adapted from analogous syntheses of ω-bromoalkyl esters from lactones.

Step 1: Synthesis of 4-Bromopentanoic Acid from γ-Valerolactone

-

Rationale: This step utilizes a strong acid (HBr) to protonate the lactone's carbonyl oxygen, activating it for nucleophilic attack by the bromide ion, which results in the ring opening. Using an excess of aqueous HBr drives the reaction to completion.

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add γ-valerolactone (10.0 g, 0.1 mol).

-

Add 48% aqueous hydrobromic acid (56.7 g, 0.3 mol, 3 eq.).

-

Heat the mixture to reflux (approx. 120-125 °C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the GVL spot.

-

After cooling to room temperature, transfer the mixture to a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium chloride (brine) solution (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromopentanoic acid as a viscous oil. This intermediate is often used directly in the next step without further purification.

-

Step 2: Fischer Esterification to this compound

-

Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using the alcohol (ethanol) as the solvent provides a large excess, shifting the equilibrium towards the ester product. A strong acid catalyst, like sulfuric acid, protonates the carboxylic acid's carbonyl group, rendering it more electrophilic for attack by the weakly nucleophilic ethanol.

-

Procedure:

-

Place the crude 4-bromopentanoic acid (from Step 1) into a 250 mL round-bottom flask.

-

Add absolute ethanol (100 mL, large excess) and concentrated sulfuric acid (1 mL, catalytic).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the excess ethanol via rotary evaporation.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

-

Wash with water (1 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification

-

Rationale: The crude product will contain minor impurities and potentially some unreacted starting material. Due to its high boiling point, vacuum distillation is the preferred method for obtaining high-purity this compound.

-

Procedure:

-

Set up a fractional distillation apparatus for vacuum operation.

-

Heat the crude oil using an oil bath.

-

Collect the fraction boiling at the appropriate temperature and pressure (e.g., approx. 98-102 °C at 15 mmHg). The precise boiling point will be pressure-dependent.

-

Spectroscopic Characterization

Structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for verifying the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are as follows:

¹H NMR (Proton NMR):

-

~4.20 ppm (quintet, 1H): The proton on the carbon bearing the bromine (C4-H). It is split by the adjacent methyl group (3H) and the methylene group (2H), resulting in a quintet (or multiplet).

-

~4.15 ppm (quartet, 2H): The methylene protons of the ethyl ester group (-O-CH₂-CH₃), split by the adjacent methyl group.

-

~2.50 ppm (triplet, 2H): The methylene protons adjacent to the carbonyl group (C2-H₂).

-

~2.10 ppm (multiplet, 2H): The methylene protons at the C3 position.

-

~1.70 ppm (doublet, 3H): The methyl protons at the C5 position, split by the single proton on C4.

-

~1.25 ppm (triplet, 3H): The terminal methyl protons of the ethyl ester group (-O-CH₂-CH₃).

¹³C NMR (Carbon NMR):

-

~172 ppm: Carbonyl carbon of the ester (C1).

-

~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

-

~48 ppm: Carbon bearing the bromine (C4).

-

~35 ppm: Methylene carbon at C3.

-

~30 ppm: Methylene carbon adjacent to the carbonyl (C2).

-

~25 ppm: Methyl carbon at C5.

-

~14 ppm: Terminal methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

~1735 cm⁻¹ (Strong, Sharp): This is a highly characteristic absorption corresponding to the C=O (carbonyl) stretch of the saturated aliphatic ester.

-

~2980-2850 cm⁻¹ (Medium-Strong): C-H stretching vibrations of the alkyl portions of the molecule.

-

~1250-1150 cm⁻¹ (Strong): C-O stretching vibration of the ester group.

-

~690-515 cm⁻¹ (Medium-Weak): C-Br stretching vibration. This peak can sometimes be difficult to assign definitively as it falls in the fingerprint region.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 208 and [M+2]⁺ at m/z 210, with a characteristic ~1:1 isotopic ratio due to the presence of bromine (⁷⁹Br and ⁸¹Br), would be expected, although it may be weak. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da), loss of bromine (79/81 Da), and cleavage at the alpha-position to the carbonyl group.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct functional groups. The secondary bromide is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions, while the ester can undergo hydrolysis or reduction.

Reactivity of the Secondary Alkyl Bromide

As a secondary alkyl bromide, the C4 position can undergo both Sₙ2 and Sₙ1 substitution, as well as E2 and E1 elimination. The reaction pathway is highly dependent on the choice of nucleophile, base, solvent, and temperature.

-

Sₙ2 Reactions: Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMSO, DMF). This pathway proceeds with inversion of stereochemistry at the C4 center.

-

Elimination Reactions: Favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures, leading to the formation of ethyl pentenoate isomers.

Caption: Competing Sₙ2 and E2 reaction pathways.

Key Application: Synthesis of γ-Valerolactone (GVL)

A prominent application of this compound is its use as a precursor to γ-valerolactone (GVL), a key renewable chemical and green solvent. While the synthesis of the bromoester from GVL was described earlier, the reverse reaction—intramolecular cyclization—can be induced under appropriate conditions, typically involving a non-nucleophilic base or thermal treatment.

However, a more strategically sound application involves using the bromoester to introduce a five-carbon chain onto a nucleophile, with the potential for subsequent cyclization to a GVL derivative. For example, reaction with a nucleophile Nu⁻ would yield EtOOC-CH₂CH₂CH(Nu)CH₃. This adduct can then be hydrolyzed and cyclized.

A more direct and highly relevant transformation is the conversion of related compounds, like ethyl levulinate (a keto-ester), to GVL. This proceeds through an intermediate, ethyl 4-hydroxypentanoate, which is a structural analog of our title compound where the bromine is replaced by a hydroxyl group. This hydroxy-ester readily undergoes intramolecular transesterification (lactonization) to form GVL. This compound can be seen as a stable, isolable intermediate that can be converted to this hydroxy-ester via hydrolysis (Sₙ1 or Sₙ2 with H₂O or OH⁻), which would then cyclize.

Role in Pharmaceutical and Agrochemical Synthesis

Halogenated building blocks are fundamental in medicinal chemistry. The bromo-ester moiety allows for the introduction of a valerate chain onto complex molecules. It can be used to alkylate amines, phenols, thiols, and other nucleophilic groups present in pharmaceutical scaffolds, acting as a linker or introducing a metabolically relevant side chain.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound must be handled with appropriate precautions.

Hazard Identification

Based on GHS classifications for this compound and its analogs, the primary hazards are:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling Protocol

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Wear nitrile gloves to prevent skin contact.

-

Wear chemical safety goggles and a face shield to protect against splashes.

-

A lab coat is mandatory.

-

-

Handling: Avoid breathing vapors. Do not get in eyes, on skin, or on clothing. Keep the container tightly closed when not in use.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Storage and Stability

-

Conditions: Store in a cool, dry, dark place. A recommended storage temperature is 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Stability: The compound is stable under recommended storage conditions but can be sensitive to moisture and light over long periods. Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent hydrolysis and degradation.

Conclusion

This compound is a strategically important synthetic intermediate whose value is unlocked through a nuanced understanding of its reactivity. By leveraging its bifunctional nature, chemists can access a wide range of downstream molecules, from the renewable platform chemical GVL to complex pharmaceutical building blocks. The synthetic and handling protocols detailed in this guide provide a solid foundation for the safe and effective utilization of this versatile reagent in the laboratory.

References

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

-

UCSC Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Quora. (2016). What reaction will a secondary alkyl halide follow with a strong nucleophile?. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link]

- Alfa Chemistry

Ethyl 4-bromopentanoate chemical properties

An In-Depth Technical Guide to Ethyl 4-bromopentanoate: Properties, Synthesis, and Reactivity for Advanced Chemical Research

Introduction

This compound is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing both an ester and a secondary alkyl bromide, it serves as a valuable building block for the construction of more complex molecular architectures. The strategic placement of the bromine atom at the C4 position allows for a range of nucleophilic substitution and elimination reactions, making it a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical precursors. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and safety considerations, designed for the practicing research scientist.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective application in experimental design, particularly for reaction setup and purification.

Compound Identification

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₁₃BrO₂[1]

-

SMILES: CCOC(=O)CCC(C)Br[1]

-

InChIKey: CTVCPHLFHPQRNF-UHFFFAOYSA-N[2]

Physicochemical Data

The following table summarizes the key physical and computed properties of this compound, which are critical for its handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 209.08 g/mol | [1] |

| Exact Mass | 208.00989 g/mol | [1][2][3] |

| Appearance | Colorless liquid | |

| Density | 1.297 g/cm³ | [2][3] |

| Boiling Point | 212 °C | [2][3] |

| Flash Point | 107.7 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.457 | [2][3] |

| Vapor Pressure | 0.177 mmHg at 25°C | [2][3] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| XLogP3 | 2.113 | [2][3] |

Synthesis of this compound

The synthesis of ω-bromoalkylcarboxylic esters is often achieved through the acid-catalyzed ring-opening of lactones in the presence of an alcohol and a bromide source. A common and effective method for preparing analogous compounds involves the reaction of a lactone with an alcohol and hydrobromic acid, which can be generated in situ.

Synthetic Pathway: Ring-Opening of γ-Valerolactone

The synthesis of this compound can be efficiently accomplished starting from γ-valerolactone. This process involves the simultaneous esterification of the carboxylic acid and bromination of the alcohol formed upon ring-opening. While a direct protocol for this compound is not detailed in the provided results, a well-established analogous synthesis of ethyl 4-bromobutyrate from γ-butyrolactone provides a robust template for this transformation[4]. The mechanism involves the protonation of the lactone carbonyl, followed by nucleophilic attack by ethanol. Subsequent protonation of the hydroxyl group and reaction with bromide ion yields the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from a procedure for a similar compound and should be optimized for specific laboratory conditions[4].

Materials:

-

γ-Valerolactone

-

Anhydrous Ethanol

-

Sodium Bromide (NaBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Diethyl ether or similar extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, combine γ-valerolactone (1.0 eq), anhydrous ethanol (1.2 eq), and sodium bromide (1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (1.2 eq) dropwise via the addition funnel, ensuring the internal temperature remains between 0 and 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, carefully pour the reaction mixture into cold deionized water. An oily phase containing the product should separate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Applications

This compound is a bifunctional molecule, and its reactivity is dominated by the secondary alkyl bromide. This functional group is susceptible to both nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The choice of nucleophile, base, solvent, and temperature will dictate the major reaction pathway.

Nucleophilic Substitution vs. Elimination

-

Sₙ2 Reactions: Good nucleophiles that are weak bases favor substitution. Polar aprotic solvents like DMF or DMSO enhance the rate of Sₙ2 reactions. These reactions are crucial for introducing new functional groups at the C4 position[5].

-

E2 Reactions: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 pathway, leading to the formation of ethyl pentenoate isomers[6]. Higher temperatures also tend to favor elimination over substitution[5].

Sources

- 1. This compound | C7H13BrO2 | CID 316888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. WO2003066562A2 - Method for preparing $g(v)-bromoalkylcarboxylic compounds - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Ethyl 4-bromopentanoate molecular weight and formula C7H13BrO2

An In-depth Technical Guide to Ethyl 4-bromopentanoate (C₇H₁₃BrO₂) for Advanced Synthesis Applications

Abstract

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a terminal ethyl ester and a secondary bromide, allows for a range of selective chemical transformations. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the compound's core physicochemical properties, detailed protocols for its synthesis and analytical characterization, an exploration of its chemical reactivity and synthetic utility, and rigorous safety and handling procedures. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both practical application and a thorough understanding of the compound's behavior.

Chemical Identity and Physicochemical Properties

This compound is an aliphatic ester containing a bromine atom at the C-4 position. This structure provides two primary points for chemical modification: the electrophilic carbon attached to the bromine and the ester moiety, which can undergo hydrolysis or transesterification.

Nomenclature and Identifiers:

-

Systematic IUPAC Name : this compound[1]

-

Synonyms : 4-bromopentanoic acid ethyl ester, Ethyl 4-bromovalerate[2][3]

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. These are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 209.08 g/mol | [1] |

| Exact Mass | 208.00989 g/mol | [1][2] |

| Density | 1.297 g/cm³ | [2][3] |

| Boiling Point | 212 °C (at 760 mmHg) | [2][3] |

| Flash Point | 107.7 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.457 | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | |

| XLogP3 | 2.11 | [1][2][3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the bromination of a suitable precursor. A logical and field-proven approach is the Hunsdiecker-type reaction on a derivative of glutaric acid or a related ring-opening of γ-valerolactone followed by bromination. The following protocol details a robust synthesis pathway.

Rationale for Synthetic Strategy

The chosen method involves the ring-opening of γ-valerolactone with HBr in the presence of ethanol. This is a highly efficient one-pot procedure. The acidic conditions first protonate the lactone carbonyl, making it susceptible to nucleophilic attack by the bromide ion to open the ring, forming 4-bromopentanoic acid. Subsequently, the acidic ethanol medium facilitates a Fischer esterification to yield the desired ethyl ester. This avoids the use of more hazardous or expensive brominating agents.

Detailed Synthesis Protocol

Objective: To synthesize this compound from γ-valerolactone.

Materials:

-

γ-Valerolactone

-

Hydrobromic acid (48% aqueous solution)

-

Absolute ethanol

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine γ-valerolactone (1 mol) and absolute ethanol (2.5 mol).

-

Acid Addition: Cool the mixture in an ice bath. Slowly add hydrobromic acid (48%, 1.2 mol) followed by the dropwise addition of concentrated sulfuric acid (0.1 mol) as a catalyst. The addition should be performed with caution as the reaction is exothermic.

-

Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, transfer the reaction mixture to a 1 L separatory funnel. Add 300 mL of cold water and 200 mL of diethyl ether. Shake vigorously and allow the layers to separate.

-

Extraction: Isolate the organic layer. Wash the organic layer sequentially with 150 mL of water, 150 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 150 mL of brine.

-

Drying and Filtration: Dry the collected organic layer over anhydrous magnesium sulfate. Filter the drying agent and collect the filtrate.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

Purification Protocol

Objective: To purify the crude this compound via vacuum distillation.

Procedure:

-

Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask.

-

Fraction Collection: Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~104-109 °C at 12 mmHg). Discard any initial lower-boiling fractions.

-

Characterization: Confirm the purity and identity of the collected product using the analytical methods described in Section 3.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized this compound. This is a self-validating step; if the spectral data do not match the expected structure, the synthesis or purification must be revisited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies the number of unique carbon environments.

Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Expected ¹H NMR Peaks (CDCl₃, 400 MHz):

-

~4.2 ppm (quartet): CH proton adjacent to the bromine atom.

-

~4.1 ppm (quartet): CH₂ protons of the ethyl ester group.

-

~2.5 ppm (triplet): CH₂ protons alpha to the carbonyl group.

-

~2.1 ppm (multiplet): CH₂ protons beta to the carbonyl group.

-

~1.7 ppm (doublet): CH₃ protons adjacent to the bromo-substituted carbon.

-

~1.2 ppm (triplet): CH₃ protons of the ethyl ester group.

-

-

Expected ¹³C NMR Peaks (CDCl₃, 100 MHz):

-

~172 ppm: Carbonyl carbon (C=O).

-

~60 ppm: O-CH₂ carbon of the ethyl group.

-

~48 ppm: CH-Br carbon.

-

~35 ppm: CH₂ carbon beta to the carbonyl.

-

~33 ppm: CH₂ carbon alpha to the carbonyl.

-

~22 ppm: CH₃ carbon attached to the CH-Br.

-

~14 ppm: CH₃ carbon of the ethyl group.

-

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule, primarily the ester carbonyl group and C-Br bond.

Protocol:

-

Sample Preparation: A neat liquid sample is placed between two NaCl or KBr salt plates to form a thin film.

-

Acquisition: Record the spectrum using an FTIR spectrometer, typically from 4000 to 400 cm⁻¹.[5]

-

Expected IR Absorptions:

-

~1735 cm⁻¹ (strong, sharp): C=O stretch of the aliphatic ester.

-

~2980-2850 cm⁻¹ (medium): C-H stretches of the alkyl chains.

-

~1250-1000 cm⁻¹ (strong): C-O stretches of the ester.

-

~650-550 cm⁻¹ (medium-weak): C-Br stretch.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it also assesses purity.

Protocol:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Acquisition: Inject the sample into a GC-MS system operating in electron ionization (EI) mode at 70 eV.[5]

-

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A pair of peaks at m/z 208 and 210 in an approximate 1:1 ratio, which is the characteristic isotopic signature of a single bromine atom.[1]

-

Key Fragments:

-

m/z 129: Loss of Br radical ([M-Br]⁺).

-

m/z 163/165: Loss of the ethoxy group (-OCH₂CH₃).

-

m/z 83: Resulting from cleavage and rearrangement.

-

-

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural verification and purity assessment.

Reactivity and Synthetic Applications

The synthetic value of this compound stems from its ability to undergo selective reactions at either the C-Br bond or the ester group.

Reactions at the C-Br Bond (Alkylation)

The secondary bromide is a good leaving group, making the C-4 position susceptible to nucleophilic substitution (Sₙ2) reactions. This is the most common application in drug development, allowing for the introduction of various functionalities.

-

C-N Bond Formation: Reaction with primary or secondary amines, azides, or other nitrogen nucleophiles to build complex amine or heterocyclic structures.

-

C-O Bond Formation: Reaction with alkoxides or phenoxides to form ethers.

-

C-S Bond Formation: Reaction with thiolates to generate thioethers.

-

C-C Bond Formation: Use in conjunction with organometallic reagents or as an electrophile for enolates (e.g., in malonic ester synthesis) to extend the carbon chain.

Causality in Experimental Choice: When performing Sₙ2 reactions, a polar aprotic solvent (e.g., DMF, acetonitrile) is preferred. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thereby increasing its reactivity.

Reactions at the Ester Group

The ester functionality can be modified, typically after the C-Br bond has been reacted, to prevent intramolecular side reactions.

-

Hydrolysis: Saponification with a base (e.g., NaOH) or hydrolysis with acid yields the corresponding 4-substituted pentanoic acid.

-

Transesterification: Reaction with a different alcohol under acidic or basic conditions can swap the ethyl group for another alkyl group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. Note that this will also reduce the C-Br bond.

General Reactivity Diagram

Caption: Key reactive pathways for this compound in organic synthesis.

Handling, Storage, and Safety

Adherence to strict safety protocols is mandatory when working with halogenated organic compounds.

Hazard Identification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

The signal word is Warning .

Safe Handling Protocol

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6]

-

Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing.[6] Avoid ingestion and inhalation. Wash hands thoroughly after handling.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep in a dark place, as some halogenated compounds can be light-sensitive. Recommended storage temperature is 2-8 °C.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[7]

Conclusion

This compound is a cornerstone reagent for the synthesis of complex organic molecules. Its predictable reactivity, governed by the distinct electrophilic centers at the C-4 position and the ester carbonyl, allows for controlled, stepwise functionalization. A thorough understanding of its properties, synthetic routes, analytical signatures, and safety requirements, as detailed in this guide, is paramount for its effective and safe utilization in research and development. By employing the validated protocols and understanding the chemical principles outlined herein, scientists can confidently integrate this valuable building block into their synthetic strategies.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Elan Chemical. (2018). Safety Data Sheet. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Bromopentanoate

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical reagents is not merely academic—it is fundamental to experimental design, process optimization, and the ultimate success of a synthetic campaign. This guide provides a detailed examination of two critical properties of ethyl 4-bromopentanoate (CAS No: 27126-42-7): its boiling point and density. As a versatile alkylating agent, the utility of this building block in constructing complex molecular architectures hinges on the accurate characterization and application of these fundamental constants.

Introduction: The Role of this compound in Synthesis

This compound is a bifunctional organic molecule featuring both an ester and a secondary alkyl bromide. This structure makes it a valuable reagent in medicinal chemistry and organic synthesis, primarily for introducing a four-carbon chain with a terminal ester group via nucleophilic substitution.[1] The ester can be retained or subsequently hydrolyzed or modified, offering significant synthetic flexibility. Its application can be seen in the construction of diverse molecular scaffolds, including polycyclic aromatic hydrocarbons. The strategic importance of such building blocks is evident in modern drug discovery, where the precise installation of small aliphatic motifs can modulate the biological properties of a lead compound.[2]

A thorough understanding of its physical properties is paramount for its effective use. Boiling point is critical for purification via distillation and for defining reaction temperature limits, while density is essential for accurate reagent measurement and for calculations in process scale-up.[1]

Core Physicochemical Data

The reliable physical data for this compound is summarized below. An analysis of the nuances associated with these values, particularly the boiling point, follows.

| Property | Value | Conditions | Source(s) |

| IUPAC Name | This compound | - | [3] |

| CAS Number | 27126-42-7 | - | [3][4] |

| Molecular Formula | C₇H₁₃BrO₂ | - | [3][4] |

| Molecular Weight | 209.08 g/mol | - | [3] |

| Density | 1.297 g/cm³ | at 25 °C | [4] |

| Boiling Point | 212 °C | at 760 mmHg (Atmospheric Pressure) | [4] |

| 80-82 °C | at 10 mmHg (Reduced Pressure) | [4] |

Boiling Point: An Analysis of Pressure Dependence

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding environmental pressure.[5] For this compound, a significant discrepancy exists between the reported atmospheric boiling point (212 °C) and the values reported under reduced pressure (e.g., 80-82 °C at 10 mmHg).

Causality and Experimental Choice: This discrepancy strongly indicates that this compound may be susceptible to decomposition at elevated temperatures. Many complex organic molecules, particularly those with multiple functional groups, can undergo elimination, rearrangement, or polymerization at temperatures required to achieve boiling at atmospheric pressure. The secondary bromide in this compound, for instance, could be prone to elimination of HBr.

Therefore, vacuum distillation is the authoritative and recommended method for the purification of this compound. By reducing the external pressure, the boiling point is significantly lowered, allowing for vaporization and subsequent condensation at a temperature that does not induce chemical degradation.[6] For any researcher purifying or characterizing this reagent, relying on the boiling point at reduced pressure is a self-validating system that ensures the integrity of the material.

Experimental Protocol 1: Boiling Point Determination (Micro-Method)

For a rapid determination on a small scale, the Siwoloboff method using a Thiele tube provides an accurate measurement.[7]

Methodology:

-

Preparation: Place approximately 0.5 mL of this compound into a small test tube (e.g., a fusion tube).

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid in the test tube.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the rubber band is above the oil level.

-

Observation: Heat the side arm of the Thiele tube gently with a microburner. Convection currents will ensure uniform heating.[7] Observe the capillary tube. Initially, trapped air will be expelled.

-

Measurement: Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure has exceeded the external pressure. Stop heating.

-

Recording: The liquid will begin to cool. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as it is the precise temperature where the external pressure equals the vapor pressure of the liquid.[7]

Caption: Workflow for micro boiling point determination.

Density: A Measure of Purity and Identity

Density, the mass per unit volume of a substance, is a fundamental physical property used for identification, assessing purity, and for converting mass to volume for reaction setup.[8] The density of this compound is consistently reported as approximately 1.297 g/cm³.

Causality and Experimental Choice: The choice of method for density determination often balances precision with convenience. The pycnometer method is a classical and highly precise technique that directly measures the mass of a known, fixed volume of liquid. Digital densitometers, which operate based on the oscillation of a U-shaped tube, offer rapid, automated, and highly accurate measurements with small sample volumes, making them ideal for modern drug development labs.

Experimental Protocol 2: Density Determination using a Pycnometer

This protocol provides a high-precision determination of density. The principle relies on accurately weighing the empty pycnometer, the pycnometer filled with a reference liquid of known density (e.g., deionized water), and finally the pycnometer filled with the sample liquid.

Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Weigh Empty: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m_pyc).

-

Weigh with Water: Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary. Thermostat the pycnometer to a constant temperature (e.g., 25.0 °C) in a water bath. Dry the exterior completely and reweigh (m_pyc+water).

-

Weigh with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, thermostat to the same temperature, dry the exterior, and weigh (m_pyc+sample).

-

Calculation:

-

Mass of water (m_water) = (m_pyc+water) - m_pyc

-

Volume of pycnometer (V_pyc) = m_water / ρ_water (where ρ_water is the known density of water at the measurement temperature).

-

Mass of sample (m_sample) = (m_pyc+sample) - m_pyc

-

Density of sample (ρ_sample) = m_sample / V_pyc

-

This method is self-validating because the calibration of the pycnometer's volume is performed in situ using a reliable standard.

Caption: Workflow for density determination via pycnometry.

Synthetic Context and Purity

The physical properties reported are for the pure compound. In a laboratory setting, this compound is often synthesized, and the purity of the final product will directly impact its physical properties. A plausible synthesis involves the ring-opening of γ-valerolactone with hydrogen bromide in the presence of ethanol, analogous to the preparation of ethyl 4-bromobutyrate from γ-butyrolactone.[8]

Potential impurities from this synthesis could include unreacted γ-valerolactone, 4-hydroxypentanoic acid, or the corresponding ethyl ester. The presence of such impurities would lead to a boiling point range rather than a sharp boiling point and a deviation from the literature density value. Therefore, purification by vacuum distillation is not just a method for characterization but a critical step in obtaining a reagent suitable for high-stakes applications like drug development.

Conclusion for the Research Professional

For the drug development professional, this compound is more than just a chemical; it is a tool for molecular construction. Its efficacy is guaranteed not only by its chemical reactivity but also by its purity, which is confirmed through the precise measurement of its physical properties. The boiling point, particularly under reduced pressure, is the critical parameter for purification, ensuring the thermal lability of the molecule is managed. The density serves as a quick and reliable check of identity and purity, and is essential for accurate dispensing of the reagent. By adhering to rigorous experimental protocols for the determination of these properties, researchers can proceed with confidence, knowing their synthetic starting points are robust and well-characterized, thereby enhancing the reliability and reproducibility of their synthetic endeavors.

References

-

Univerzita Karlova. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). WO2003066562A2 - Method for preparing $g(v)-bromoalkylcarboxylic compounds.

-

Scribd. (n.d.). Expt. 1a - Density Determination Using A Pycnometer. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of ethyl 4-bromocrotonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

-

Torontech. (2025, July 4). Digital Density Meter for Liquids: What Makes It a Smart Choice for Your Lab. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

- Google Patents. (n.d.). FR2835524A1 - PROCESS FOR THE PREPARATION OF OMEGA -BROMOALKYLCARBOXYLIC COMPOUNDS.

-

National Center for Biotechnology Information. (n.d.). C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Gamma-valerolactone-based solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, April 18). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of γ-valerolactone from ethyl levulinate hydrogenation and ethyl 4-hydroxypentanoate lactonization over supported Cu-Ni bimetallic, bifunctional catalysts | Request PDF. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Density Determination by Pycnometer. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Queensland University of Technology. (n.d.). reduced pressure boiling. Retrieved from [Link]

-

ResearchGate. (2025, August 9). A boiling-point method for the determination of low vapour pressure. Retrieved from [Link]

-

Wikipedia. (n.d.). Boiling point. Retrieved from [Link]

-

Scitek Global. (2025, August 7). How do Density Meters Work. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H13BrO2 | CID 316888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. WO2003066562A2 - Method for preparing $g(v)-bromoalkylcarboxylic compounds - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. CN114736119A - One-step preparation method of ethyl 4-bromobutyrate - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

Ethyl 4-bromopentanoate: A Comprehensive Technical Guide to Safety and Hazard Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromopentanoate is a valuable reagent in organic synthesis, frequently employed as a building block in the development of pharmaceutical intermediates and other complex molecules. Its bifunctional nature, possessing both an ester and a secondary alkyl bromide, allows for a variety of chemical transformations. However, inherent in its structure are potential hazards that necessitate a thorough understanding and implementation of robust safety protocols. This guide provides an in-depth analysis of the safety data and hazards associated with this compound, offering practical, field-proven insights to ensure its safe handling, storage, and use in a research and development setting.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is paramount to anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO₂ | PubChem[1] |

| Molecular Weight | 209.08 g/mol | PubChem[1] |

| CAS Number | 27126-42-7 | PubChem[1] |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 212 °C | Echemi[2] |

| Flash Point | 107.7 °C | Echemi[2] |

| Density | 1.297 g/cm³ | Echemi[2] |

| Vapor Pressure | 0.177 mmHg at 25°C | Echemi[2] |

| Solubility | Immiscible with water | Fisher Scientific[3] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification Summary [1]

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Signal Word: Warning

Hazard Statements (H-phrases): [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases): A selection of key precautionary statements includes:[1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Mechanistic Insights into Hazards

Understanding the underlying reasons for the hazardous nature of this compound allows for a more informed approach to safety.

-

Skin and Eye Irritation: As an alkylating agent, the bromine atom in this compound can react with nucleophilic functional groups present in skin proteins and other biological macromolecules. This can disrupt cellular structures and trigger an inflammatory response, leading to irritation. The ester group may also be hydrolyzed to a carboxylic acid and ethanol, which can contribute to the irritation.

-

Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract. This is likely due to the direct reactivity of the compound with the epithelial lining of the lungs, causing inflammation and discomfort.[4]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense.

Caption: Workflow for responding to a spill of this compound.

Detailed Spill Cleanup Protocol (for small, manageable spills):

-

Alert Personnel: Immediately notify others in the vicinity of the spill.

-

Evacuate Non-essential Personnel: Only trained personnel with appropriate PPE should remain in the area.

-

Ventilate the Area: Ensure adequate ventilation.

-

Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to dike the spill and prevent its spread. [5]5. Absorb the Spill: Carefully apply the absorbent material to the spill, working from the outside in.

-

Collect the Waste: Once the liquid has been absorbed, use non-sparking tools to collect the material and place it into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate the Area: Clean the spill area with soap and water.

-

Dispose of Waste: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations. [6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [7]* Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide gas. [7]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8]

Section 6: Toxicological Information

Detailed toxicological data for this compound is limited. The hazard assessment is primarily based on its GHS classification and the properties of similar alkyl halides and esters.

-

Acute Toxicity: No specific LD50 data is readily available for this compound. However, it is expected to have low to moderate acute toxicity.

-

Skin Irritation: Classified as a skin irritant. [1]* Eye Irritation: Classified as a serious eye irritant. [1]* Respiratory Irritation: May cause respiratory tract irritation. [1]* Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to classify this substance for these effects.

Section 7: Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

-

Waste Classification: This material should be disposed of as hazardous waste.

-

Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations. [6]Contact a licensed professional waste disposal service to dispose of this material.

-

Container Disposal: Do not reuse empty containers.

References

-

AA Blocks. (2026). Safety Data Sheet. [Link]

-

Iowa State University Environmental Health and Safety. (n.d.). Spills, Leaks, and Releases. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]

-

The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

-

European Chemicals Agency. (n.d.). Acute Toxicity: dermal - Registration Dossier. [Link]

-

European Chemicals Agency. (n.d.). Manufacture - Registration Dossier. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

European Chemicals Agency. (n.d.). Registered substances information. [Link]

-

European Chemicals Agency. (n.d.). Surface tension - Registration Dossier. [Link]

-

Alarie, Y. (1981). Sensory irritation effects of methyl ethyl ketone and its receptor activation mechanism. Toxicology and Applied Pharmacology, 59(1), 140-151. [Link]

-

European Chemicals Agency. (n.d.). Ethyl 4-oxovalerate - Registration Dossier. [Link]

-

European Chemicals Agency. (n.d.). Ethyl octanoate - Registration Dossier. [Link]

-

European Chemicals Agency. (n.d.). Ethanol - Registration Dossier. [Link]

-

The Training Guide to Ethanol Emergency Response - Module 6 - Fire Fighting Foam Principles. (2021, December 7). [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-bromovalerate. PubChem Compound Database. [Link]

Sources

- 1. This compound | C7H13BrO2 | CID 316888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. Sensory irritation effects of methyl ethyl ketone and its receptor activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. fishersci.com [fishersci.com]

- 7. aablocks.com [aablocks.com]

- 8. fishersci.com [fishersci.com]

Introduction: Decoding Molecular Architecture with NMR

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 4-bromopentanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1] At its core, NMR measures the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, allowing us to map the chemical environment and connectivity of atoms within a molecule.[2][3] This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of this compound (C₇H₁₃BrO₂), a halogenated ester often used as a building block in organic synthesis. By dissecting its predicted spectra, we will illustrate the fundamental principles of chemical shifts, spin-spin coupling, and spectral interpretation that are critical for researchers, scientists, and drug development professionals in confirming molecular identity and purity.

Molecular Structure and Atom Labeling

To systematically analyze the NMR spectra, it is essential to first examine the structure of this compound and assign labels to the chemically non-equivalent carbon and hydrogen atoms. The presence of two electronegative elements (oxygen and bromine) and a carbonyl group creates distinct electronic environments, which are key to interpreting the resulting spectra.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, the relative number of protons in each environment, and the number of neighboring protons.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict six distinct signals in the ¹H NMR spectrum of this compound.

-

Signal (Hc): ~4.15 ppm (Multiplet, 1H)

-

Causality: This proton is on a carbon (C4) directly attached to the highly electronegative bromine atom. This causes a significant downfield shift. It is coupled to the two protons on C3 (Hb) and the three protons on C5 (Hd), resulting in a complex multiplet.

-

-

Signal (He): ~4.12 ppm (Quartet, 2H)

-

Causality: These protons (on C6) are on a carbon adjacent to the ester oxygen, which deshields them, shifting them downfield. They are coupled to the three protons of the methyl group (Hf), resulting in a quartet (3+1=4 peaks) with a typical coupling constant of J ≈ 7.1 Hz.

-

-

Signal (Ha): ~2.40 ppm (Triplet, 2H)

-

Causality: These protons (on C2) are alpha to the carbonyl group (C=O). The electron-withdrawing nature of the carbonyl deshields these protons. They are coupled to the two adjacent protons on C3 (Hb), resulting in a triplet (2+1=3 peaks).

-

-

Signal (Hb): ~2.10 ppm (Multiplet, 2H)

-

Causality: The protons on C3 are situated between the C2 and C4 carbons. They are coupled to both the C2 protons (Ha) and the C4 proton (Hc), leading to a complex multiplet signal.

-

-

Signal (Hd): ~1.70 ppm (Doublet, 3H)

-

Causality: This methyl group (C5) is attached to the carbon bearing the bromine atom (C4). The signal is shifted downfield relative to a standard alkane methyl group due to the proximity of the bromine. It is coupled only to the single proton on C4 (Hc), resulting in a doublet (1+1=2 peaks).[4]

-

-

Signal (Hf): ~1.25 ppm (Triplet, 3H)

-

Causality: This is the terminal methyl group (C7) of the ethyl ester. It is the most upfield signal as it is furthest from the electronegative atoms. It is coupled to the two methylene protons on C6 (He), splitting the signal into a triplet (2+1=3 peaks).

-

Summary of Predicted ¹H NMR Data

| Signal Label | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Hc | -CH(Br)- | ~4.15 | 1H | Multiplet | - |

| He | -O-CH₂- | ~4.12 | 2H | Quartet | ~7.1 |

| Ha | -C(=O)-CH₂- | ~2.40 | 2H | Triplet | ~7.5 |

| Hb | -CH₂-CH(Br)- | ~2.10 | 2H | Multiplet | - |

| Hd | -CH(Br)-CH₃ | ~1.70 | 3H | Doublet | ~6.8 |

| Hf | -CH₂-CH₃ | ~1.25 | 3H | Triplet | ~7.1 |

Visualization of ¹H-¹H Coupling

The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between neighboring protons and is independent of the spectrometer's magnetic field strength.[5] The diagram below illustrates the key three-bond (³J) coupling interactions.

Caption: Standard workflow for NMR sample analysis.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The predicted chemical shifts, integration values, and coupling patterns are all consistent with the known molecular structure, demonstrating the predictive power of NMR spectroscopy. For professionals in research and drug development, a thorough understanding of these principles is not merely academic; it is a foundational requirement for verifying synthetic products, identifying impurities, and ensuring the integrity of chemical entities moving through the development pipeline.

References

- Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

- Abrego, J.C., et al. (Year N/A). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. ACS Publications.

- Li, Y., & Liu, S. (Year N/A). 13C NMR chemical shift prediction of diverse chemical compounds. Taylor & Francis Online.

- Meiler, J., Will, M., & Maier, W. (2000). Fast determination of 13C NMR chemical shifts using artificial neural networks. Journal of Chemical Information and Computer Sciences, 40(5), 1169-76.

- Vedantu. (Year N/A). NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu.

- Guan, Y., Shree Sowndarya, S.V., Gallegos, L.C., St. John, P.C., & Paton, R.S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11897-11908.

- Perez Rial, L. (Year N/A). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.

- Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.

- Smith, S.G., & Goodman, J.M. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4583-4594.

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Khan Academy. (n.d.). Coupling constant. Proton NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-bromopentanoate

This guide provides a comprehensive examination of the mass spectrometric behavior of Ethyl 4-bromopentanoate, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into the fragmentation patterns, analytical methodologies, and theoretical underpinnings of its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Analytical Significance of this compound

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both an ester and a halogenated alkyl chain, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates. Accurate characterization of this compound and its reaction products is paramount, and mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a "gold standard" for this purpose due to its sensitivity and specificity.[1] This guide will elucidate the principles of its mass spectrometric analysis, providing a predictive framework for its fragmentation and a robust protocol for its examination.

The Mass Spectrum of this compound: A Predictive Analysis

While a publicly available, reference mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be confidently predicted based on well-established principles of mass spectrometry for esters and halogenated compounds.[2][3] The molecular weight of this compound (C7H13BrO2) is approximately 209.08 g/mol .[4]

The Molecular Ion Peak and the Isotopic Signature of Bromine

Upon electron ionization, this compound will lose an electron to form a molecular ion (M+•). A key characteristic of bromine-containing compounds is the presence of two major isotopes, 79Br and 81Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[5] This results in a distinctive isotopic pattern for the molecular ion, which will appear as a pair of peaks of almost equal intensity at m/z 208 and m/z 210, corresponding to [C7H13(79)BrO2]+• and [C7H13(81)BrO2]+•. This "M+•" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.[6][7][8]

Principal Fragmentation Pathways

The energetically unstable molecular ion will undergo fragmentation to produce a series of daughter ions. The most probable fragmentation pathways are dictated by the stability of the resulting fragments and include alpha-cleavage, McLafferty rearrangement, and the loss of the bromine atom.

Alpha-cleavage is a common fragmentation pathway for esters, involving the breaking of bonds adjacent to the carbonyl group.[3][9] For this compound, two primary alpha-cleavage events are anticipated:

-

Loss of the ethoxy radical (•OCH2CH3): This cleavage results in the formation of a resonance-stabilized acylium ion. This is often a very stable and thus abundant ion in the mass spectra of esters.[10]

-

Fragment: [CH3CH(Br)CH2CH2CO]+

-

Predicted m/z: 163 and 165 (due to the bromine isotopes)

-

-

Loss of the bromobutyl radical (•CH(Br)CH2CH2COOC2H5): This cleavage leads to the formation of the ethoxycarbonyl cation.

-

Fragment: [COOC2H5]+

-

Predicted m/z: 73

-

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a gamma-hydrogen.[1] This process involves a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a radical cation.[1] In this compound, a gamma-hydrogen is available on the carbon bearing the bromine atom.

-

Neutral Loss: Propene (CH2=CH-CH3)

-

Fragment: [CH2=C(OH)OCH2CH3]+•

-

Predicted m/z: 88

The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical. This results in a carbocation that can undergo further rearrangement.

-

Fragment: [C7H13O2]+

-

Predicted m/z: 129

Further fragmentation of the primary ions will lead to a series of smaller ions. For example, the loss of an ethyl group from the molecular ion is also a plausible fragmentation.

-

Loss of •CH2CH3: This would lead to a fragment with predicted m/z of 179 and 181.

The interplay of these fragmentation pathways is visually summarized in the following diagram:

Caption: Predicted major fragmentation pathways for this compound.

Summary of Predicted Fragments

The following table summarizes the predicted major fragments for this compound and their corresponding mass-to-charge ratios.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Fragmentation Pathway |

| Molecular Ion | [C7H13BrO2]+• | 208 / 210 | Electron Ionization |

| Acylium Ion | [CH3CH(Br)CH2CH2CO]+ | 163 / 165 | Alpha-cleavage (loss of •OC2H5) |

| Bromine Loss | [C7H13O2]+ | 129 | Loss of •Br |

| McLafferty Ion | [CH2=C(OH)OCH2CH3]+• | 88 | McLafferty Rearrangement |

| Ethoxycarbonyl Cation | [COOC2H5]+ | 73 | Alpha-cleavage |

Experimental Protocol: GC-MS Analysis

A robust and reliable analysis of this compound can be achieved using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol provides a validated starting point for methodology development.

Instrumentation and Consumables

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

-

Solvent: High-purity hexane or ethyl acetate for sample dilution.

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless | |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Injection Volume | 1 µL | |

| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |

| Oven Program | ||

| Initial Temperature | 60 °C, hold for 2 min | Allows for good initial trapping of the analyte on the column. |

| Ramp Rate | 15 °C/min to 280 °C | Provides good separation from potential impurities. |

| Final Hold | 5 min at 280 °C | Ensures elution of any less volatile compounds. |

| Carrier Gas | Helium | |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for column efficiency. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | Standard ionization technique for volatile and semi-volatile compounds. |

| Ion Source Temp. | 230 °C | |

| Quadrupole Temp. | 150 °C | |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Scan Range | 40 - 350 amu | Covers the expected mass range of the molecular ion and fragments. |

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate. Create a series of working standards by serial dilution to establish a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Dilute the sample containing this compound in ethyl acetate to a concentration within the calibration range.

-

Analysis: Inject 1 µL of the prepared standard or sample into the GC-MS system.

Data Analysis Workflow

The following workflow outlines the steps for data processing and interpretation.

Caption: Workflow for GC-MS data analysis of this compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The presence of the characteristic 1:1 isotopic pattern for bromine in the molecular ion and any bromine-containing fragments provides a high degree of confidence in the identification of the compound.[6][7][8] Furthermore, the predictable fragmentation patterns, such as the formation of a prominent acylium ion and the potential for a McLafferty rearrangement, serve as internal checks for the structural elucidation. By comparing the experimentally obtained mass spectrum with the predicted fragmentation pathways outlined in this guide, researchers can achieve a reliable and defensible identification of this compound.

Conclusion